molecular formula C5H2ClIOS B14014773 3-iodothiophene-2-carbonyl Chloride CAS No. 75427-00-8

3-iodothiophene-2-carbonyl Chloride

Cat. No.: B14014773
CAS No.: 75427-00-8
M. Wt: 272.49 g/mol
InChI Key: KXLMJAPPJPJBDR-UHFFFAOYSA-N
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Description

3-iodothiophene-2-carbonyl Chloride is an organoiodine compound that features a thiophene ring substituted with an iodine atom at the 3-position and a carbonyl chloride group at the 2-position. Thiophene derivatives are known for their wide range of applications in organic synthesis, medicinal chemistry, and materials science due to their unique electronic properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the halogen dance reaction, where iodine atom migration occurs in the presence of suitable catalysts and reagents . Another approach involves the use of electrophilic substitution reactions to introduce the iodine atom, followed by acylation to form the carbonyl chloride group .

Industrial Production Methods

Industrial production of 3-iodothiophene-2-carbonyl Chloride may involve large-scale electrophilic iodination and acylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-iodothiophene-2-carbonyl Chloride undergoes various chemical reactions, including:

Properties

CAS No.

75427-00-8

Molecular Formula

C5H2ClIOS

Molecular Weight

272.49 g/mol

IUPAC Name

3-iodothiophene-2-carbonyl chloride

InChI

InChI=1S/C5H2ClIOS/c6-5(8)4-3(7)1-2-9-4/h1-2H

InChI Key

KXLMJAPPJPJBDR-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1I)C(=O)Cl

Origin of Product

United States

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